molecular formula C10H7BrN2O2 B6577901 N-(3-bromophenyl)-1,2-oxazole-5-carboxamide CAS No. 919861-51-1

N-(3-bromophenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B6577901
CAS No.: 919861-51-1
M. Wt: 267.08 g/mol
InChI Key: YCFJYZGIXBKMOQ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-1,2-oxazole-5-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of oxazoles, five-membered heterocyclic rings known for their prevalence in bioactive molecules and pharmaceuticals . The structure combines a 1,2-oxazole (isoxazole) ring with a 3-bromophenyl group via a carboxamide linker, a motif often used to create diverse molecular architectures for biological screening. While specific pharmacological data for this exact compound is not available in the public domain, oxazole derivatives are extensively researched and have demonstrated a wide spectrum of biological activities. These include significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli , as well as anticancer and antitubercular properties . The presence of the bromine atom offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate a library of analogues for structure-activity relationship (SAR) studies. This compound is provided as a high-purity solid, intended for research purposes only in early-stage discovery and chemical biology. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-bromophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-2-1-3-8(6-7)13-10(14)9-4-5-12-15-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFJYZGIXBKMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with 1,2-oxazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : N-(3-bromophenyl)-1,2-oxazole-5-carboxamide is explored as a building block for synthesizing potential pharmaceutical agents. Its derivatives are investigated for targeting specific enzymes or receptors associated with various diseases.
    • Therapeutic Potential : Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer activities. It may inhibit specific pathways involved in inflammation and tumor growth, making it a candidate for further pharmacological evaluation .
  • Biological Studies
    • Biochemical Probes : The compound is utilized as a biochemical probe to study enzyme functions and protein interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms .
    • G Protein-Coupled Receptor Agonism : Research indicates that certain derivatives of this compound act as agonists for G protein-coupled receptors (GPCRs), which are critical in cell signaling and physiological processes such as cell growth and tissue development.
  • Materials Science
    • Synthesis of New Materials : this compound is explored for its potential use in developing new materials with unique electronic or optical properties. Its structural features allow it to be incorporated into polymer matrices or used as a precursor for advanced materials .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in vitro and in vivo. The results indicated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound. In animal models, administration led to reduced swelling and pain associated with inflammatory conditions.

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as a lead compound in cancer therapy.

Comparison Table of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryDrug development, therapeutic agentsTargeting specific diseases
Biological StudiesBiochemical probes, GPCR agonistsInsights into metabolic pathways
Materials ScienceDevelopment of new materialsUnique electronic or optical properties

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The substitution pattern on the phenyl ring and modifications to the oxazole backbone significantly influence the physicochemical and biological properties of these compounds. Key analogs include:

Table 1: Structural and Functional Comparison of N-(3-bromophenyl)-1,2-oxazole-5-carboxamide and Analogs
Compound Name Substituents (Phenyl) Oxazole Type Molecular Weight (g/mol) Key Properties References
This compound 3-bromo 1,2-oxazole ~252.08 (calculated) Hypothetical structure; stability under study
6c () 3-bromo, 2,3,6-trichloro 4,5-dihydro-1,2-oxazole ~494.50 Crystalline solid; bioanalytical handling requires acidification
N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide 3-chloro 1,2-oxazole, 5-methyl 236.65 Lab-grade purity (95%); antimicrobial potential inferred
957503-27-4 () 3-bromo, pyrazolyl group 4,5-dihydro-1,2-oxazole 439.30 Screening compound; enhanced structural complexity
N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide 4-bromo, 4-methylphenyl 1,2-oxazole, 3-carboxamide ~371.22 (calculated) Commercial availability; untested bioactivity

Key Observations:

  • Oxazole Modifications : Dihydro-oxazole derivatives (e.g., 6c, ) exhibit increased conformational flexibility, which may improve binding to biological targets but reduce metabolic stability .

Biological Activity

N-(3-bromophenyl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and findings from recent studies.

Chemical Structure and Properties

The compound features a brominated phenyl group attached to an oxazole ring , which is a five-membered heterocycle containing nitrogen and oxygen. The carboxamide functional group at the 5-position of the oxazole enhances its chemical reactivity and biological properties. The presence of the bromine atom contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has shown potential in inhibiting cholinesterase (ChE) activity, which is crucial for neurotransmission and has implications in neurodegenerative diseases .
  • Anticancer Activity : Studies indicate that derivatives of oxazole compounds can induce apoptosis in cancer cell lines, suggesting that this compound may possess anticancer properties .
  • Antiviral Effects : Some derivatives have exhibited antiviral activity against pathogens like the H5N1 virus, indicating a broader therapeutic potential .

Biological Activity Data

Recent studies have provided quantitative data regarding the biological activity of this compound and its derivatives. The following table summarizes key findings:

Activity IC50 Value (µM) Cell Line/Target Reference
Cholinesterase Inhibition50Various (neurodegenerative models)
Anticancer Activity0.65 - 2.41MCF-7 (breast cancer)
Antiviral ActivityEC50 < 10H5N1 virus (MDCK cells)

Case Studies

  • Cholinesterase Inhibition :
    A study evaluated a series of oxazole derivatives for their ability to inhibit cholinesterase. Among these, this compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent in treating Alzheimer’s disease.
  • Anticancer Potential :
    Research involving various cancer cell lines revealed that this compound could induce apoptosis through caspase activation. Flow cytometry assays indicated that treatment led to cell cycle arrest in the G1 phase and increased caspase-3 activity in MCF-7 cells .
  • Antiviral Activity :
    The compound was tested against the H5N1 virus using plaque reduction assays on MDCK cells. Results showed promising antiviral activity with low effective concentrations, highlighting its potential as an antiviral agent .

Q & A

Q. What are the standard synthetic routes for N-(3-bromophenyl)-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Oxazole Ring Formation : Cyclization of α-haloketones with amides under acidic/basic conditions.
  • Bromophenyl Group Introduction : Coupling of 3-bromoaniline with the oxazole-5-carboxylic acid intermediate using reagents like DCC/DMAP for amide bond formation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization may involve adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures) and temperature gradients.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and purity.
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths/angles, particularly for bromine-heavy atoms .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 323.1).

Q. How can researchers design initial biological activity screens for this compound?

  • Anticancer Assays : MTT assays using cell lines (e.g., MCF-7, HepG2) to measure IC50_{50} values .
  • Antimicrobial Testing : Disc diffusion or microdilution against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EphA3 kinase in ) .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. methoxy groups) impact structure-activity relationships (SAR)?

  • Bromine Effects : The electron-withdrawing bromo group enhances electrophilic reactivity, potentially improving target binding (e.g., kinase inhibition vs. methoxy’s electron-donating effects) .
  • Analog Comparisons : Replace bromophenyl with chlorophenyl or trifluoromethyl groups to assess steric/electronic contributions to bioactivity .

Q. What computational strategies predict molecular targets and binding modes?

  • Pharmacophore Modeling : Define features like hydrogen bond acceptors (oxazole ring) and hydrophobic regions (bromophenyl) using tools like Schrödinger .
  • Molecular Docking : AutoDock Vina or GOLD simulate interactions with targets (e.g., 5HT7R in ), validated by binding free energy calculations (MM-PBSA) .

Q. How are metabolites identified and synthesized for pharmacokinetic studies?

  • In Vitro Metabolism : Liver microsomes or hepatocytes identify primary metabolites (e.g., hydroxylation at the oxazole ring).
  • Synthetic Routes : Optimize regioselective oxidation using cytochrome P450 mimics or chemical catalysts (e.g., CrO3_3) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Purity Validation : Use HPLC-MS to rule out impurities (e.g., residual DCC in ’s synthesis) .

Q. What crystallographic methods address polymorphism or co-crystal formation?

  • SHELX Refinement : Resolve twinning or disorder in crystals via twin-law corrections and anisotropic displacement parameters .
  • Co-Crystallization : Screen with common co-formers (e.g., succinic acid) to enhance solubility/stability.

Q. What strategies improve solubility for in vivo studies?

  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts.
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Q. How does this compound compare to bromophenyl-containing analogs in target selectivity?

  • Functional Assays : Compare inhibition profiles against kinases (e.g., EphA3 vs. VEGFR2) .
  • Computational Clustering : Generate similarity maps (e.g., Tanimoto coefficients) using PubChem Bioactivity data .

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